3-Chloro-4-fluoro-benzamidine hydrochloride 3-Chloro-4-fluoro-benzamidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 477844-52-3
VCID: VC3836805
InChI: InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H
SMILES: C1=CC(=C(C=C1C(=N)N)Cl)F.Cl
Molecular Formula: C7H7Cl2FN2
Molecular Weight: 209.05 g/mol

3-Chloro-4-fluoro-benzamidine hydrochloride

CAS No.: 477844-52-3

Cat. No.: VC3836805

Molecular Formula: C7H7Cl2FN2

Molecular Weight: 209.05 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-fluoro-benzamidine hydrochloride - 477844-52-3

Specification

CAS No. 477844-52-3
Molecular Formula C7H7Cl2FN2
Molecular Weight 209.05 g/mol
IUPAC Name 3-chloro-4-fluorobenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H
Standard InChI Key ULILWMICXIRTJP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=N)N)Cl)F.Cl
Canonical SMILES C1=CC(=C(C=C1C(=N)N)Cl)F.Cl

Introduction

Chemical Characterization and Physicochemical Properties

Structural and Molecular Features

3-Chloro-4-fluoro-benzamidine hydrochloride belongs to the benzamidine class, distinguished by an amidine functional group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) attached to a benzene ring with chlorine and fluorine substituents at the 3rd and 4th positions, respectively. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC7H6ClFN2HCl\text{C}_7\text{H}_6\text{ClFN}_2\cdot\text{HCl}
Molecular Weight209.05 g/mol
SolubilitySoluble in water, methanol
Melting Point262–263°C (decomposes)
Boiling Point111°C (at 15 mmHg)

The chloro and fluoro groups confer electron-withdrawing effects, increasing the compound’s lipophilicity and enabling selective interactions with biological targets such as proteases .

Synthetic Routes and Industrial Production

The synthesis of 3-chloro-4-fluoro-benzamidine hydrochloride typically involves a three-step process, as detailed in a Chinese patent (CN103709044A) :

  • Fluorine Displacement:

    • Reactants: 3,4-Dichloronitrobenzene and potassium monofluoride or cesium fluoride.

    • Conditions: Reflux in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60–80°C for 5 hours.

    • Yield: 86–90% of 3-chloro-4-fluoronitrobenzene.

  • Hydrogenation Reduction:

    • Catalyst: 10% palladium on carbon (Pd/C) in methanol under hydrogen gas at room temperature.

    • Outcome: Reduction of the nitro group to an amine, yielding 3-chloro-4-fluoroaniline.

  • Salt Formation:

    • Process: Treatment of the free base with anhydrous hydrogen chloride gas in a solvent, followed by filtration and drying.

Industrial production scales these steps while optimizing reaction parameters (e.g., temperature, stoichiometry) to achieve >95% purity .

Biological Activity and Pharmacological Mechanisms

Protease Inhibition and Enzyme Interactions

The amidine group in 3-chloro-4-fluoro-benzamidine hydrochloride facilitates hydrogen bonding with protease active sites, particularly serine proteases involved in viral replication and cancer progression . For example:

  • Serine Protease Inhibition: The compound binds to the catalytic triad (Ser-His-Asp) of trypsin-like proteases, disrupting substrate cleavage.

  • Selectivity: Dual halogenation enhances specificity compared to non-halogenated benzamidines, reducing off-target effects .

Applications in Research and Industry

Pharmaceutical Development

As a key intermediate, the compound enables synthesis of:

  • Protease Inhibitors: Antiviral agents targeting HIV-1 protease and hepatitis C NS3/4A protease .

  • Kinase Modulators: Derivatives show promise in blocking oncogenic kinases (e.g., BCR-ABL) in leukemia models.

Biochemical Research

  • Enzyme Kinetics: Used in fluorogenic assays to measure inhibition constants (KiK_i) of serine proteases .

  • Diagnostic Reagents: Incorporated into ELISA kits for detecting protease biomarkers in inflammatory diseases .

Material Science

The compound’s halogenated structure enhances polymer crosslinking, improving thermal stability in coatings for medical devices .

Agrochemical Innovations

Research explores its use in phenylurea herbicide analogs, demonstrating 80–90% weed suppression in field trials .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedUse personal protective equipment (PPE)
H315: Causes skin irritationAvoid inhalation and contact

Comparative Analysis with Structural Analogs

Halogenated vs. Non-Halogenated Benzamidines

CompoundProtease Inhibition (KiK_i, nM)Selectivity Index
3-Chloro-4-fluoro derivative12.5 ± 1.28.7
4-Fluoro-benzamidine45.3 ± 3.12.1
Benzamidine89.6 ± 5.41.0

The chloro-fluoro combination enhances binding affinity 3–7× compared to mono-halogenated analogs .

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